molecular formula C9H6INO3 B8466825 5-iodo-N-methylisatoic anhydride CAS No. 151979-22-5

5-iodo-N-methylisatoic anhydride

Cat. No. B8466825
CAS RN: 151979-22-5
M. Wt: 303.05 g/mol
InChI Key: FZESGZQCRIEWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-iodo-N-methylisatoic anhydride is a useful research compound. Its molecular formula is C9H6INO3 and its molecular weight is 303.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-iodo-N-methylisatoic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-iodo-N-methylisatoic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

151979-22-5

Molecular Formula

C9H6INO3

Molecular Weight

303.05 g/mol

IUPAC Name

6-iodo-1-methyl-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C9H6INO3/c1-11-7-3-2-5(10)4-6(7)8(12)14-9(11)13/h2-4H,1H3

InChI Key

FZESGZQCRIEWET-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C(=O)OC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mechanically stirred solution of 5-iodo-N-methylanthranilic acid (40 grams 0.144 mol), potassium carbonate (19.95 grams, 0.144 mol), and 500 ml water at 0° C. was added phosgene (1.93M solution in toluene, 0.2 mol, 104 mL) over a period of 1 hr. the resulting slurry was stirred for an additional 3 hrs and the solids isolated by filtration, washing with water, and a small amount (70 mL) of ether. The solids were dried overnight in vacuo to yield 34 grams (78%) of 5-iodo-N-methylisatoic anhydride. 1H NMR (DMSO-d6) 8.18 (1H, bs, C6-H), 8.08 (1H, bd, 3JHH =8 Hz, C4-H), 7.12 (1H, d, 3JHH =8 Hz, C3-H), 3.42 (3H, s, NCH3).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
19.95 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 5-iodo-2-(methylamino)benzoic acid (10 g, 36 mmol), sodium carbonate (4 g, 36 mmol) and water (130 ml, 7218 mmol), cooled to 0° C., was slowly added, via addition funnel, a 2M phosgene (18 ml, 36 mmol) solution in toluene. After 2 hrs, the precipitated product was isolated by filtration. The solids were washed with 100 ml of water, 150 ml of a 1:1 mixture ethanol and ether, 100 ml of ether, and dried under vacuum to give the desired product. Yield=7.15 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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